4-((Thiophen-3-ylmethyl)amino)butan-2-ol 4-((Thiophen-3-ylmethyl)amino)butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17865541
InChI: InChI=1S/C9H15NOS/c1-8(11)2-4-10-6-9-3-5-12-7-9/h3,5,7-8,10-11H,2,4,6H2,1H3
SMILES:
Molecular Formula: C9H15NOS
Molecular Weight: 185.29 g/mol

4-((Thiophen-3-ylmethyl)amino)butan-2-ol

CAS No.:

Cat. No.: VC17865541

Molecular Formula: C9H15NOS

Molecular Weight: 185.29 g/mol

* For research use only. Not for human or veterinary use.

4-((Thiophen-3-ylmethyl)amino)butan-2-ol -

Specification

Molecular Formula C9H15NOS
Molecular Weight 185.29 g/mol
IUPAC Name 4-(thiophen-3-ylmethylamino)butan-2-ol
Standard InChI InChI=1S/C9H15NOS/c1-8(11)2-4-10-6-9-3-5-12-7-9/h3,5,7-8,10-11H,2,4,6H2,1H3
Standard InChI Key KTKOYDLTXJJYNX-UHFFFAOYSA-N
Canonical SMILES CC(CCNCC1=CSC=C1)O

Introduction

Structural Characteristics and Molecular Configuration

4-((Thiophen-3-ylmethyl)amino)butan-2-ol belongs to the class of amino alcohols, characterized by the presence of both amine (-NH-) and hydroxyl (-OH) functional groups. Its molecular formula is C₉H₁₅NOS, with a molecular weight of 185.29 g/mol. The IUPAC name specifies a butan-2-ol backbone substituted at the fourth carbon with a (thiophen-3-ylmethyl)amino group.

Key Structural Features

  • Thiophene Ring: The thiophene moiety, a five-membered aromatic heterocycle containing sulfur, is attached at the 3-position. This substitution pattern distinguishes it from the 2-thiophene isomer described in analogous compounds .

  • Amino-Alcohol Backbone: The butan-2-ol chain provides two reactive sites: a secondary alcohol at C2 and a tertiary amine at C4, facilitating hydrogen bonding and nucleophilic interactions .

Table 1: Comparative Structural Data of Thiophene-Based Amino Alcohols

Property4-((Thiophen-3-ylmethyl)amino)butan-2-ol4-((Thiophen-2-ylmethyl)amino)butan-2-ol4-Amino-2-(thiophen-3-yl)butan-2-ol
Molecular FormulaC₉H₁₅NOSC₉H₁₅NOSC₈H₁₃NOS
Molecular Weight (g/mol)185.29185.29171.26
IUPAC Name4-(thiophen-3-ylmethylamino)butan-2-ol4-(thiophen-2-ylmethylamino)butan-2-ol4-amino-2-(thiophen-3-yl)butan-2-ol
Canonical SMILESCC(CCNCC1=CSC=C1)OCC(CCNCC1=CC=CS1)OCC(CCN)(C1=CSC=C1)O

The thiophene ring’s electronic properties, including its electron-rich π-system and sulfur atom, influence the compound’s reactivity. For instance, the sulfur atom can participate in coordination chemistry, while the aromatic ring enables π-π stacking interactions in biological systems .

Synthetic Pathways and Optimization

While no explicit synthesis of 4-((Thiophen-3-ylmethyl)amino)butan-2-ol is documented, analogous compounds suggest viable routes:

Multi-Step Organic Synthesis

  • Thiophene Functionalization: Thiophene-3-carbaldehyde undergoes reductive amination with a butanol-derived amine. For example, reacting 3-thiophenemethylamine with 4-bromobutan-2-ol in the presence of a base like K₂CO₃ could yield the target compound.

  • Catalytic Methods: Indium chloride (InCl₃)-catalyzed one-pot reactions, as demonstrated for pyrano[2,3-c]pyrazoles , might be adapted to assemble the thiophene-amino alcohol framework under ultrasonic irradiation, enhancing reaction efficiency.

Key Reaction Parameters:

  • Solvent Systems: Polar solvents such as ethanol or methanol are preferred for their ability to dissolve both amine and alcohol reactants .

  • Catalysts: Acidic catalysts (e.g., acetic acid) or Lewis acids (e.g., InCl₃) facilitate imine formation and nucleophilic substitutions .

Physicochemical Properties

Physical Properties

  • Solubility: High solubility in polar solvents (water, ethanol) due to hydrogen-bonding capacity from -OH and -NH groups .

  • Melting Point: Estimated range: 120–140°C (based on analogs ).

Chemical Reactivity

  • Amine Group: Participates in Schiff base formation, alkylation, and acylation reactions.

  • Hydroxyl Group: Can undergo esterification, oxidation, or serve as a hydrogen-bond donor.

Industrial and Material Science Applications

Coordination Chemistry

The sulfur atom in the thiophene ring and the amine group enable chelation with metal ions (e.g., Cu²⁺, Fe³⁺), suggesting utility in catalysis or materials synthesis .

Polymer Additives

Amino alcohols can act as crosslinking agents in epoxy resins, improving thermal stability and mechanical strength.

Challenges and Future Directions

  • Synthetic Scalability: Current methods for analogs rely on multi-step protocols with moderate yields (60–80%) . Flow chemistry or microwave-assisted synthesis could optimize efficiency.

  • Pharmacokinetic Profiling: Future studies should address absorption, distribution, and toxicity profiles to evaluate therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator